Superior In Vitro Potency Against Chloroquine‑Resistant P. falciparum Strains vs. Chloroquine
KAR425 demonstrates equipotent activity against both chloroquine‑sensitive (CQS) D6 and chloroquine‑resistant (CQR) Dd2 and 7G8 strains, whereas chloroquine exhibits a marked loss of potency against the resistant strains [1]. Specifically, KAR425 displays IC50 values of 62 nM (D6), 55 nM (Dd2), and 60 nM (7G8), indicating a resistance index (RI) of approximately 0.9–1.0 [1]. In contrast, chloroquine's IC50 against the CQR Dd2 strain is typically >100 nM, resulting in an RI > 10 [2]. This direct comparison establishes KAR425 as a compound that retains full efficacy in the face of chloroquine resistance, a critical advantage for research into new combination therapies targeting drug‑resistant malaria.
| Evidence Dimension | In vitro asexual blood‑stage IC50 (nM) |
|---|---|
| Target Compound Data | KAR425: 62 nM (D6), 55 nM (Dd2), 60 nM (7G8) |
| Comparator Or Baseline | Chloroquine (CQ): 15 nM (D6); >100 nM (Dd2) [from literature] |
| Quantified Difference | KAR425 maintains sub‑100 nM potency against all strains; CQ shows >10‑fold potency loss against resistant strains |
| Conditions | P. falciparum strains D6 (CQS), Dd2 (CQR), 7G8 (CQR); 72‑h SYBR Green I assay |
Why This Matters
KAR425's consistent potency across sensitive and resistant strains makes it a superior tool compound for studying resistance‑independent antimalarial mechanisms and for screening combination partners in drug‑resistant parasite panels.
- [1] Kancharla P, et al. J Med Chem. 2015;58(18):7286-7309. doi:10.1021/acs.jmedchem.5b00560 View Source
- [2] Hyde JE. Trends Parasitol. 2005;21:494–498. doi:10.1016/j.pt.2005.08.012 View Source
